3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal
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Overview
Description
3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal is an organic compound with a complex structure that includes a butadiene moiety, a dioxane ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal can be achieved through multi-step organic reactions. One common method involves the reaction of propargyl alcohol with vinylazides in the presence of a gold catalyst to form buta-1,3-dien-2-yl esters . This intermediate can then be further reacted with appropriate reagents to introduce the dioxane ring and the aldehyde group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butadiene moiety can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Diels-Alder reactions with maleic anhydride or other dienophiles
Major Products
Oxidation: 3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanoic acid
Reduction: 3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanol
Substitution: Cyclohexene derivatives
Scientific Research Applications
3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and protons. In Diels-Alder reactions, the butadiene moiety acts as a diene, reacting with a dienophile to form a cyclohexene ring .
Comparison with Similar Compounds
Similar Compounds
Buta-1,3-dien-2-ylbenzene: Similar structure with a butadiene moiety but lacks the dioxane ring and aldehyde group.
2-Phenyl-1,3-butadiene: Contains a butadiene moiety and a phenyl group, but does not have the dioxane ring or aldehyde group.
Uniqueness
3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal is unique due to the presence of both the dioxane ring and the aldehyde group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
656835-17-5 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(5-buta-1,3-dien-2-yl-2,2-dimethyl-1,3-dioxan-5-yl)propanal |
InChI |
InChI=1S/C13H20O3/c1-5-11(2)13(7-6-8-14)9-15-12(3,4)16-10-13/h5,8H,1-2,6-7,9-10H2,3-4H3 |
InChI Key |
LMYUMGJOYJGSEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(CCC=O)C(=C)C=C)C |
Origin of Product |
United States |
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